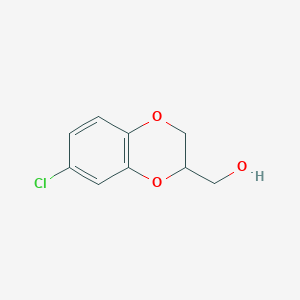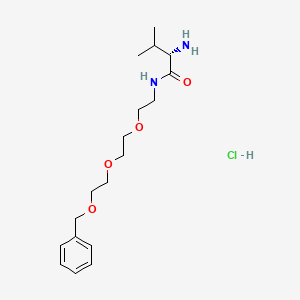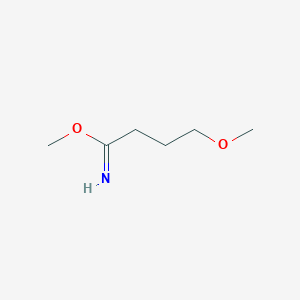
Methyl4-methoxybutanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl4-methoxybutanimidate is an organic compound that belongs to the class of imidates Imidates are derivatives of carboxylic acids where the carbonyl group is replaced by an imidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl4-methoxybutanimidate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybutanoic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of advanced purification techniques like fractional distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl4-methoxybutanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the imidate group to an amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: 4-methoxybutanoic acid, 4-methoxybutanal
Reduction: 4-methoxybutylamine, 4-methoxybutanol
Substitution: Derivatives with different functional groups replacing the methoxy group
Scientific Research Applications
Methyl4-methoxybutanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl4-methoxybutanimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its imidate group can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity with different substrates.
Comparison with Similar Compounds
Similar Compounds
Methyl4-methoxybutanoate: Similar in structure but lacks the imidate group, making it less reactive in certain chemical reactions.
Ethyl4-methoxybutanimidate: An ethyl ester analog with similar properties but different reactivity due to the ethyl group.
4-Methoxybutanamide: Contains an amide group instead of an imidate group, leading to different chemical behavior and applications.
Uniqueness
Methyl4-methoxybutanimidate is unique due to its imidate group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl 4-methoxybutanimidate |
InChI |
InChI=1S/C6H13NO2/c1-8-5-3-4-6(7)9-2/h7H,3-5H2,1-2H3 |
InChI Key |
HMHALFSVUBWWHC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC(=N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


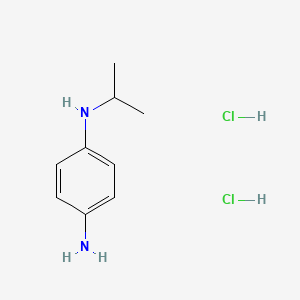
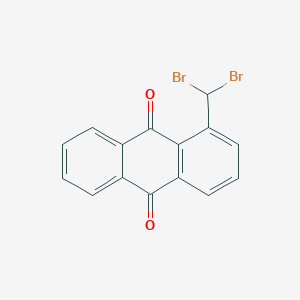
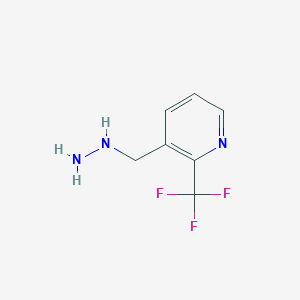
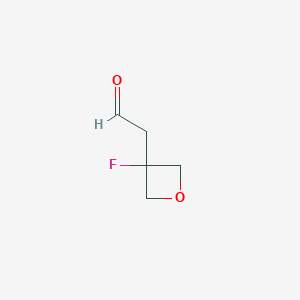
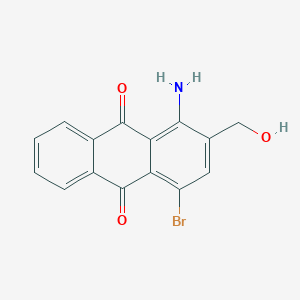
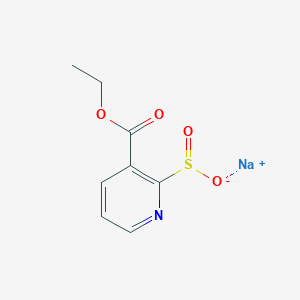
![4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane](/img/structure/B13125574.png)
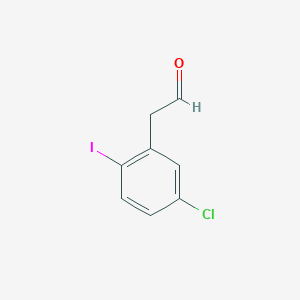
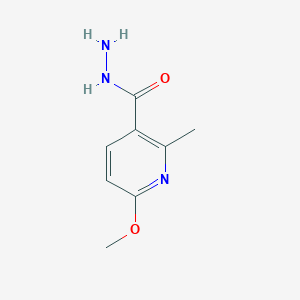
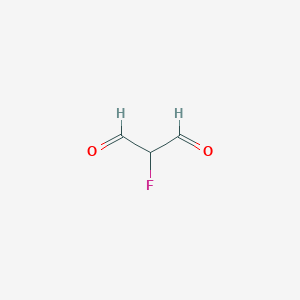
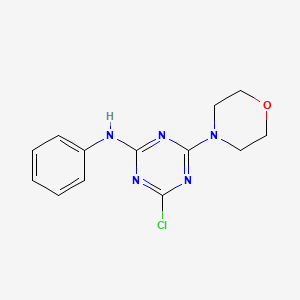
![7-(3,4-Dichlorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125595.png)
